molecular formula C25H27N5 B2616938 2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 850242-34-1

2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2616938
CAS No.: 850242-34-1
M. Wt: 397.526
InChI Key: SODPRMSNNMKFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H27N5 and its molecular weight is 397.526. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Novel Derivatives

Research has demonstrated the synthesis of novel derivatives incorporating the pyrazolo[1,5-a]pyrimidine moiety, showing potential applications in the development of new heterocyclic compounds. These compounds have been synthesized through various reactions, exploring their potential in medicinal chemistry and as scaffolds for further pharmaceutical development (Ho & Suen, 2013).

Antimicrobial and Anticancer Activities

Several studies have synthesized novel pyrazolo[1,5-a]pyrimidine derivatives to evaluate their antimicrobial and anticancer activities. For instance, compounds have been tested against bacterial and fungal species, showing moderate effects, suggesting potential for developing new antimicrobial agents (Abdel‐Aziz et al., 2008). Additionally, other derivatives have been investigated for their anticancer activity against specific cancer cell lines, demonstrating promising inhibitory activities and highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidine compounds (Abdellatif et al., 2014).

Biochemical Interactions and Inhibition Studies

Research into pyrazolo[1,5-a]pyrimidine derivatives has also explored their interactions with biological molecules. For example, studies on the binding interactions with proteins such as bovine serum albumin (BSA) have provided insights into the biophysical properties of these compounds, suggesting relevance in drug design and delivery mechanisms (He et al., 2020).

Synthesis Under Green Chemistry Conditions

The synthesis of pyrazolo[1,5-a]pyrimidines has been adapted to green chemistry principles, utilizing methods such as microwave irradiation and pressure to achieve environmentally friendly and efficient synthesis routes. These studies contribute to the sustainable development of pharmaceuticals and chemicals by reducing hazardous reagents and energy consumption (AlMarzouq et al., 2016).

Molecular Structure and Design

Advancements in the molecular design of pyrazolo[1,5-a]pyrimidine derivatives have been supported by X-ray crystallography, DFT calculations, and structure-activity relationship (SAR) studies. These efforts aim to optimize the biological activity and physicochemical properties of these compounds for potential therapeutic applications (Shawish et al., 2021).

Mechanism of Action

The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability. Piperazine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name

2,5-dimethyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-18-9-7-8-12-22(18)28-13-15-29(16-14-28)23-17-19(2)26-25-24(20(3)27-30(23)25)21-10-5-4-6-11-21/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODPRMSNNMKFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.